Product packaging for Ethyl 5-chloro-5-hexenoate(Cat. No.:CAS No. 485320-21-6)

Ethyl 5-chloro-5-hexenoate

Cat. No.: B1323570
CAS No.: 485320-21-6
M. Wt: 176.64 g/mol
InChI Key: FSFRVYOQXYVSAW-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of α,β-Unsaturated Esters with Halogen Substitution

α,β-Unsaturated esters are key structural motifs in many biologically active molecules. The introduction of a halogen atom to this framework, as seen in Ethyl 5-chloro-5-hexenoate, further enhances its synthetic utility. Halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the halogen atom. The presence of the chlorine atom in this compound provides a reactive site for various nucleophilic substitution and cross-coupling reactions, expanding its synthetic potential beyond that of simple unsaturated esters.

Strategic Importance of Alkene and Halogenated Ester Functionalities in Synthetic Design

The dual functionality of this compound is of great strategic importance in designing synthetic pathways. The alkene moiety can participate in a wide array of reactions, including additions, cycloadditions, and metathesis. nih.govnih.gov Simultaneously, the halogenated ester group offers a handle for modifications such as hydrolysis, amidation, and, crucially, carbon-carbon bond formation through cross-coupling reactions. This combination allows for a modular approach to molecular construction, where different parts of the molecule can be assembled sequentially or in a convergent manner.

The reactivity of α,β-unsaturated carbonyl compounds, including esters, is a cornerstone of organic synthesis. libretexts.org They can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The presence of a halogen on the double bond, as in this compound, can influence the regioselectivity of these additions and open up new reaction pathways.

Scholarly Overview and Research Gaps Pertaining to this compound

While the broader class of α,β-unsaturated esters and organohalides is well-studied, specific research on this compound is more limited. nih.govrsc.org Much of the available information pertains to its role as a synthetic intermediate. For instance, it has been utilized in the synthesis of 4-amino-5-hexenoic acid (vigabatrin), an antiepileptic drug. googleapis.com This highlights its practical importance in medicinal chemistry.

However, a comprehensive investigation into the full scope of its reactivity and potential applications appears to be a gap in the current literature. Further studies could explore its use in novel polymerization reactions, the synthesis of complex natural products, and the development of new functional materials. A deeper understanding of its reaction mechanisms under various conditions would also be beneficial for its broader application in organic synthesis.

Objectives and Scope of Academic Inquiry into the Chemical Compound

A dedicated academic inquiry into this compound would aim to:

Systematically investigate its reactivity with a diverse range of nucleophiles and electrophiles.

Explore its potential in various catalytic cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Evaluate its utility as a monomer in polymerization reactions to create novel polymers with unique properties.

Apply the compound as a key building block in the total synthesis of complex and biologically active molecules.

Conduct detailed mechanistic studies to elucidate the factors controlling its reactivity and selectivity.

By addressing these objectives, the scientific community can unlock the full potential of this compound as a versatile tool in the arsenal (B13267) of synthetic organic chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C8H13ClO2 fluorochem.co.ukchemspider.com
Molecular Weight 176.64 g/mol chemspider.combldpharm.com
CAS Number 485320-21-6 fluorochem.co.ukbldpharm.com
Appearance Not specified in available results
Boiling Point Not specified in available results
Density Not specified in available results
Solubility Not specified in available results
InChI InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 fluorochem.co.uk
InChI Key FSFRVYOQXYVSAW-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES C=C(Cl)CCCC(=O)OCC fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO2 B1323570 Ethyl 5-chloro-5-hexenoate CAS No. 485320-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chlorohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFRVYOQXYVSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641090
Record name Ethyl 5-chlorohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-21-6
Record name Ethyl 5-chlorohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 5 Chloro 5 Hexenoate and Analogues

Chemoenzymatic and Biocatalytic Pathways in Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in chemical manufacturing, offering highly selective and environmentally benign alternatives to traditional chemical methods. researchgate.netnovonesis.comnovonesis.comscispace.com The use of enzymes or whole-cell systems allows for reactions to be conducted under mild conditions, often in aqueous media, which significantly reduces energy consumption and the generation of hazardous waste. scispace.compharmaceutical-technology.comportlandpress.com

Enantioselective Reduction Strategies for Chiral Hydroxy-Hexenoate Intermediates

The creation of chiral centers with high enantiomeric purity is a critical step in the synthesis of many bioactive molecules. cabidigitallibrary.orgnih.gov For the synthesis of chiral hydroxy-hexenoate intermediates, which are precursors to compounds like Ethyl 5-chloro-5-hexenoate, the enantioselective reduction of a corresponding ketoester is a key transformation. rsc.orgresearchgate.net

Ketoreductases (KREDs) are a class of enzymes that have been extensively studied and engineered for the asymmetric reduction of ketones to optically active alcohols. rsc.orgresearchgate.net These enzymes, often used as isolated enzymes or within whole microbial cells, can exhibit high enantiospecificity. rsc.org For instance, the reduction of β-ketoesters to their corresponding β-hydroxyesters is a well-established application of KREDs, yielding products with a single chiral center. researchgate.net The stereochemical outcome of these reductions can often be controlled by selecting an appropriate enzyme that follows either the Prelog or anti-Prelog rule.

A notable example of industrial application is the synthesis of a key intermediate for the cholesterol-lowering drug atorvastatin. rsc.org In this process, a ketoreductase is used for the enantioselective reduction of ethyl 4-chloroacetoacetate to (S)-ethyl 4-chloro-3-hydroxybutyrate with excellent yield and enantiomeric excess. rsc.org Similar strategies can be envisioned for the synthesis of chiral hydroxy-hexenoates. For example, the asymmetric reduction of ethyl 5-oxo-hexenoate could yield the desired chiral alcohol precursor. Baker's yeast (Saccharomyces cerevisiae) is another biocatalyst that has been widely used for the asymmetric reduction of ketoesters, including ethyl 3-oxo hexanoate, to produce the corresponding chiral hydroxy esters. fortunejournals.com The use of co-solvents like glycerol (B35011) with water has been shown to improve both the catalytic performance and the product extraction yield in these biotransformations. fortunejournals.com

Table 1: Biocatalytic Asymmetric Reduction of Ketoesters

Substrate Biocatalyst Product Yield Enantiomeric Excess (ee) Reference
Ethyl 3-oxo hexanoate Baker's Yeast (free) in Glycerol:Water Ethyl 3-hydroxyhexanoate 75-85% 88-94% fortunejournals.com
Ethyl 4-chloroacetoacetate Engineered Ketoreductase (S)-ethyl 4-chloro-3-hydroxybutyrate 96% (isolated) >99.9% rsc.org
tert-butyl 6-chloro-3,5-dioxohexanoate Lactobacillus brevis ADH (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate 72% enantiopure researchgate.net
tert-butyl 6-chloro-3,5-dioxohexanoate Baker's Yeast (R)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate 50% 90-94% researchgate.net

Rational Design and Engineering of Biocatalysts for Optimized Transformations

While naturally occurring enzymes offer a starting point, they often require optimization to meet the demands of industrial processes. acs.org Rational design and directed evolution are powerful tools used to engineer biocatalysts with improved properties such as activity, selectivity, stability, and substrate scope. almacgroup.comnih.govresearchgate.netplos.org

Rational design involves using knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict mutations that will lead to desired improvements. almacgroup.com Computational tools like molecular modeling, docking, and quantum mechanics can aid in this process. almacgroup.comnih.gov For instance, by identifying key amino acid residues in the active site that interact with the substrate, mutations can be introduced to alter the enzyme's stereoselectivity or to accommodate a broader range of substrates. nih.gov

Directed evolution, on the other hand, mimics natural selection in the laboratory. researchgate.net This process involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired properties. This "design-make-test" cycle can be iterated to accumulate beneficial mutations and achieve significant improvements in enzyme performance. mdpi.com The Golden Gate shuffling method is a synthetic biology approach that facilitates the creation of diverse and complex gene libraries for directed evolution, allowing for the combination of different mutagenesis strategies in a single round. plos.org The integration of artificial intelligence and machine learning is also accelerating the pace of enzyme engineering. researchgate.net

Mechanistic Elucidation of Enzyme-Catalyzed Reactions

A thorough understanding of the reaction mechanism is crucial for the rational design of improved biocatalysts and for optimizing reaction conditions. annualreviews.org For enzyme-catalyzed reactions involving α,β-unsaturated esters, such as the potential precursors to this compound, several mechanistic pathways are possible.

In the case of hydrolases like lipases, which are often used in chemoenzymatic synthesis, the canonical mechanism for ester hydrolysis or synthesis involves a catalytic triad (B1167595) (typically Ser-His-Asp) and the formation of an acyl-enzyme intermediate through a tetrahedral intermediate. nih.govresearchgate.net The oxyanion hole, a feature of the enzyme's active site, stabilizes the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate. nih.gov

For reductions catalyzed by enzymes like Old Yellow Enzyme (OYE), which acts on α,β-unsaturated carbonyl compounds, the mechanism involves the stereospecific transfer of a hydride from a cofactor (like NADPH) to the β-carbon of the double bond and a proton to the α-carbon. pnas.org This results in a trans-addition across the double bond. pnas.org

Some enzymes can also catalyze Michael-type additions to α,β-unsaturated systems. nih.gov In these reactions, the enzyme's active site activates the Michael acceptor, and a nucleophile adds to the β-carbon, with the resulting intermediate being stabilized by the enzyme. nih.gov

Sustainable and Scalable Biocatalytic Processes in Chemical Manufacturing

The principles of green chemistry are increasingly driving the development of new manufacturing processes in the chemical and pharmaceutical industries. researchgate.netnovonesis.compharmaceutical-technology.com Biocatalysis is a key enabling technology in this transition, offering significant advantages in terms of sustainability. novonesis.comnovonesis.compharmaceutical-technology.comportlandpress.com

Biocatalytic processes typically operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the need for specialized equipment. scispace.comthieme-connect.de The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification procedures. researchgate.netscispace.com This, in turn, reduces waste and the use of hazardous organic solvents. scispace.com

Targeted Classical Organic Synthesis Routes

While biocatalysis offers many advantages, classical organic synthesis remains a cornerstone for the construction of complex molecules. Modern organic synthesis has developed a vast toolbox of reagents and catalysts for the precise formation of chemical bonds.

Strategies for Carbon-Carbon Bond Formation and Halogenation via Modern Reagents and Catalysts

The synthesis of this compound requires the strategic formation of carbon-carbon bonds to build the six-carbon backbone and a subsequent halogenation step to introduce the vinyl chloride moiety.

Carbon-Carbon Bond Formation:

A variety of methods are available for the formation of the carbon skeleton of hexenoates. alevelchemistry.co.uk These reactions are fundamental in organic chemistry and allow for the construction of complex molecular frameworks from simpler starting materials. alevelchemistry.co.ukorganic-chemistry.org

Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a classic method for C-C bond formation. alevelchemistry.co.uk For example, a suitable Grignard reagent could be reacted with an appropriate aldehyde or ketone to construct the hexenoate backbone.

Wittig Reaction: This reaction uses a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene, providing a powerful tool for introducing a double bond at a specific position. alevelchemistry.co.uk

Heck Reaction: This palladium-catalyzed reaction couples an unsaturated halide with an alkene, offering a versatile method for creating new C-C bonds, particularly for sp2-hybridized carbons. alevelchemistry.co.uk

Aldol (B89426) Reactions: The aldol reaction forms a β-hydroxy carbonyl compound from two carbonyl compounds, providing a route to build the carbon chain and introduce hydroxyl functionality simultaneously. alevelchemistry.co.uk

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Stille reactions, utilize organometallic reagents and transition metal catalysts (often palladium) to form C-C bonds with high efficiency and selectivity. mdpi.comsigmaaldrich.com

Halogenation:

The introduction of the chlorine atom at the 5-position to form the vinyl chloride functionality is a critical step. Several modern reagents and methods are available for this transformation. sigmaaldrich.com

Decarboxylative Halogenation: This method converts a carboxylic acid into an organic halide by cleaving a C-C bond and releasing carbon dioxide. acs.orgnih.gov This approach could be applied to a suitable precursor acid to introduce the halogen.

Halogenation of Alkenes: The direct addition of halogens or halogenating agents to an alkyne can lead to the formation of a dihaloalkane, which can then be dehydrohalogenated to a vinyl halide. Alternatively, hydrohalogenation of an alkyne can directly yield a vinyl halide.

From Ketones: Aromatic ketones can be converted to aryl-(Z)-vinyl chlorides using bis(trichloromethyl) carbonate in the presence of a scandium triflate catalyst. organic-chemistry.org

From Alkenyl Iodides: Alkenyl iodides can be converted to the corresponding chlorides with retention of the double bond geometry using copper iodide and a suitable ligand. organic-chemistry.org

From Alkynyl Esters: 2-Alkynyl esters can be stereo- and regioselectively converted to E-β-chloro-α-iodo-α,β-unsaturated esters. organic-chemistry.org

The synthesis of vinyl esters, which are structurally related to the target molecule, can be achieved through palladium-catalyzed transvinylation reactions of carboxylic acids with vinyl acetate. mdpi.commdpi.com A recently reported C1-based route for vinyl chloride synthesis involves the oxidative coupling of methyl chloride over a tungstate-zirconia catalyst, highlighting innovative approaches to producing this important commodity chemical. acs.org

Synthesis via Functional Group Interconversions Involving Carbonyl and Ester Moieties

The synthesis of this compound and its analogues can be strategically designed through a series of functional group interconversions that manipulate carbonyl and ester functionalities. These transformations are fundamental in organic synthesis, allowing for the construction of complex target molecules from simpler, readily available starting materials. While a direct, documented synthesis of this compound via this specific pathway is not prevalent in readily available literature, the synthesis of structurally related compounds provides a clear blueprint for such a process.

A notable example is the preparation of intermediates for statin derivatives, such as 3(R)-acetoxy-7-chloro-5-oxo-hept-6-enoic acid ethyl ester. google.com The synthesis of this analogue involves the manipulation of ester and ketone functionalities, demonstrating the viability of this approach. The general strategy involves the use of a starting material containing a ketone and an ester, which can be modified to introduce the chloroalkene moiety.

The following table outlines a representative transformation for an analogous compound, highlighting the key reagents and resulting functionalities.

Starting MaterialReagent(s)Key TransformationResulting Functional GroupReference
Ethyl 4-oxobutanoate1. LDA, THF, -78 °C2. Acryloyl chlorideAcylation of enolateβ-Diketone google.com
Ethyl 5-oxo-6-heptenoatePCl₅Enol chlorinationChloroalkene google.com

This table is a representation of plausible synthetic steps based on known chemical transformations for analogous structures.

The process would likely commence with an acylation reaction, where an enolate generated from a precursor ester-ketone is reacted with a suitable acylating agent to extend the carbon chain. Subsequent steps would focus on the conversion of a ketone into the desired vinyl chloride. This can be achieved through various methods, including reaction with phosphorus pentachloride (PCl₅) or similar chlorinating agents. The ester group, being relatively stable under these conditions, would remain intact throughout the transformation.

Stereocontrolled Approaches in Constructing Similar Chiral Centers

The introduction of stereocenters with high levels of control is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific stereoisomers exhibit desired activity. nih.gov For analogues of this compound that possess chiral centers, several stereocontrolled methodologies can be employed. The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov

One of the most reliable methods for establishing stereochemistry is through Sₙ2 reactions, which proceed with inversion of configuration. nih.gov For instance, the nucleophilic opening of a chiral epoxide with a chloride ion source can establish a chlorohydrin with a defined stereocenter. The regioselectivity of the epoxide opening can be influenced by the electronic nature of substituents on the epoxide ring. nih.gov

Biocatalysis offers a powerful tool for stereocontrolled synthesis. Enzymes such as ketoreductases (KREDs) can reduce a ketone to a chiral alcohol with high enantioselectivity. researchgate.net This chiral alcohol can then serve as a handle for the introduction of the chlorine atom with stereocontrol. The use of halohydrin dehalogenases (HHDHs) is another biocatalytic method that can be employed to manipulate halogenated compounds. researchgate.net

The following table summarizes key stereocontrolled reactions applicable to the synthesis of chiral analogues.

Reaction TypeCatalyst/ReagentKey FeatureResulting StereochemistryReference(s)
Asymmetric ReductionKetoreductase (KRED)Enantioselective reduction of a ketoneChiral secondary alcohol researchgate.net
Epoxide OpeningHalide ion (e.g., LiCl)Sₙ2 displacementanti-Halohydrin nih.gov
Asymmetric HalogenationChiral catalystEnantioselective addition of halogen to an alkeneChiral haloalkane nih.gov
Nickel-Catalyzed HydroalkylationNickel-hydride catalyst with chiral ligandRegio- and enantioselective hydroalkylation of fluoroalkenesVicinal stereogenic centers acs.org

Recent advancements have also focused on catalyst-controlled enantioselective cyclization to construct inherently chiral medium-sized rings, a strategy that could be adapted for complex cyclic analogues. chemrxiv.org Furthermore, nickel-catalyzed methods have been developed for the enantio- and diastereoselective synthesis of molecules containing vicinal stereogenic centers, including those with fluorine, which showcases the potential for creating complex stereochemical arrays in halogenated compounds. acs.org

Innovations in Atom Economy and Process Efficiency for Related Compounds

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes in the chemical industry. jocpr.comwikipedia.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org For the synthesis of this compound and its analogues, applying these principles can lead to more sustainable and cost-effective manufacturing processes.

Poor atom economy is often associated with reactions that use stoichiometric reagents, leading to the generation of significant amounts of byproducts. wikipedia.orgrsc.org For example, the Wittig reaction, while effective for olefination, generates a stoichiometric amount of triphenylphosphine (B44618) oxide as waste. rsc.org In contrast, addition and rearrangement reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product. jocpr.comrsc.org

The following table compares the atom economy of different reaction types relevant to the synthesis of related compounds.

Reaction TypeGeneral TransformationAtom EconomyByproductsReference(s)
Addition Reaction (e.g., Diels-Alder)Diene + Dienophile → CycloadductHigh (often 100%)None jocpr.comprimescholars.com
Catalytic HydrogenationAlkene + H₂ → AlkaneHigh (100%)None (catalyst is recycled) jocpr.comwikipedia.org
Wittig ReactionAldehyde/Ketone + Ylide → AlkeneLowPhosphine (B1218219) oxide rsc.org
Grignard ReactionCarbonyl + Grignard reagent → AlcoholLowMagnesium salts wikipedia.org

Innovations to improve process efficiency often focus on the use of catalytic methods. um-palembang.ac.id Catalytic reactions, by their nature, use only a small amount of a substance to facilitate the transformation of large amounts of reactants, thus minimizing waste. um-palembang.ac.id For instance, catalytic hydrogenation is a highly atom-economical alternative to stoichiometric reductions using metal hydrides like lithium aluminium hydride, which produce significant salt waste. wikipedia.org The development of chemoenzymatic synthesis methods, which combine the selectivity of enzymes with traditional organic chemistry, also represents a significant step towards more sustainable and efficient chemical manufacturing. researchgate.net

By prioritizing reaction types with high atom economy and employing catalytic systems, the synthesis of this compound and its analogues can be designed to be more environmentally benign and economically viable.

Elucidation of Chemical Transformations and Reactivity Profiles

Reaction Dynamics of the Unsaturated System

The presence of a carbon-carbon double bond substituted with a chlorine atom defines the primary reaction dynamics of the unsaturated system in Ethyl 5-chloro-5-hexenoate.

The reactivity of the C=C bond in this compound is significantly modulated by the attached chlorine atom. The chlorine atom exerts a deactivating effect on the double bond towards electrophilic attack due to its inductive electron-withdrawing nature. However, it can also donate a lone pair of electrons through resonance, which influences the regioselectivity of addition reactions.

Electrophilic additions, such as hydrohalogenation, would be expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon (C5), leading to a tertiary carbocation at C6. However, the stability of this carbocation is diminished by the electron-withdrawing effect of the adjacent chlorine. Consequently, such reactions often require more forcing conditions compared to simple alkenes.

Nucleophilic additions to the double bond are generally uncommon for isolated alkenes but can be facilitated in specific contexts, such as in electrochemical conjugate additions. For instance, the electrochemical reduction of allyl halides in the presence of α,β-unsaturated esters can lead to conjugate addition products. oup.com A similar reaction involving this compound could potentially be explored.

Table 1: Predicted Reactivity in Addition Reactions

Reaction TypeReagent ExampleExpected Reactivity/OutcomeRationale
Electrophilic Addition HBrSlower than typical alkenes; follows Markovnikov's rule.The chlorine atom's inductive effect deactivates the double bond.
Nucleophilic Addition Nu⁻ (e.g., from organometallics)Generally unfavorable without catalytic activation.The double bond is electron-rich and not prone to nucleophilic attack.
Radical Addition HBr, peroxidesAnti-Markovnikov addition is possible.Radical intermediates are less sensitive to the electronic effects of the chlorine.
Electrochemical Addition Allyl Halide + e⁻Potential for conjugate addition. oup.comElectrochemical methods can generate nucleophilic species that add to activated systems. oup.com

While the section heading refers to an allylic halogen, it is crucial to note that the chlorine atom in this compound is in a vinylic position, meaning it is directly attached to a carbon of the double bond. This structural feature profoundly impacts its reactivity, making it significantly different from an allylic halide.

Vinylic halides are notoriously unreactive towards both SN1 and SN2 displacement reactions. msu.edu

SN1 Inactivity: The SN1 pathway is disfavored because the resulting vinylic carbocation is highly unstable.

SN2 Inactivity: The SN2 mechanism is hindered because the incoming nucleophile is repelled by the electron density of the π-bond, and the sp² hybridization of the carbon atom results in a shorter, stronger C-Cl bond. msu.edu

In contrast, true allylic halides exhibit enhanced reactivity in both SN1 and SN2 reactions. msu.eduquora.comlibretexts.org The SN1 pathway is favored due to the formation of a resonance-stabilized allylic carbocation, while the SN2 reaction benefits from conjugation between the π-system and the transition state. msu.eduquora.com

Elimination reactions are also influenced by the vinylic nature of the halide. E2 elimination is possible but generally requires very strong bases. pressbooks.pub The formation of a resulting alkyne or a conjugated diene can be a driving force for the reaction. youtube.com

Table 2: Comparative Reactivity of Halide Types

Reaction TypeAlkyl Halide (e.g., 2-chloropropane)Allylic Halide (e.g., 3-chloro-1-propene)Vinylic Halide (e.g., this compound)
SN1 Moderate (for 2°/3°)High (resonance-stabilized carbocation) msu.edulibretexts.orgVery Low/Inert (unstable vinylic carbocation)
SN2 Good (for 1°/2°)Very High (π-orbital overlap in transition state) msu.eduVery Low/Inert (sp² carbon, steric hindrance)
E2 Possible with strong basePossible, can lead to conjugated dienes pressbooks.pubyoutube.comDifficult, requires very strong base

Ester Group Reactivity and Derivatization Strategies

The ethyl ester functional group provides a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives.

The ester group of this compound can undergo transesterification in the presence of another alcohol under acidic or basic catalysis, or through enzymatic processes. This reaction allows for the exchange of the ethyl group for other alkyl or aryl groups, thereby modifying the properties of the molecule. Lipase-catalyzed transesterification, for example, offers a mild and selective method for such transformations. researchgate.netd-nb.info

Hydrolysis of the ester back to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov The reaction rate is dependent on factors such as the concentration of the base, temperature, and the solvent system. cdnsciencepub.comijsdr.orgajrconline.org The use of aqueous-organic solvent mixtures can significantly influence the hydrolysis rate constant by altering the polarity and dielectric constant of the medium. ijsdr.orgajrconline.org

Table 3: Representative Conditions for Ester Transformations

TransformationCatalyst/ReagentSolventTypical ConditionsProduct
Transesterification H₂SO₄ (cat.)Excess MethanolRefluxMthis compound
Transesterification NaOMe (cat.)Benzyl AlcoholModerate TemperatureBenzyl 5-chloro-5-hexenoate
Enzymatic Transesterification Candida antarctica Lipase BIsooctane40-60°CCorresponding new ester researchgate.net
Base-Catalyzed Hydrolysis NaOH (aq)Water/EthanolRoom Temp to RefluxSodium 5-chloro-5-hexenoate
Acid-Catalyzed Hydrolysis HCl (aq) / H₂SO₄ (aq)Water/DioxaneReflux5-chloro-5-hexenoic acid

The ester functionality can be selectively targeted for modification while leaving the vinylic chloride intact, enabling the creation of diverse product libraries. Such chemoselective transformations are fundamental in organic synthesis. researchgate.netnih.gov

Common chemoselective modifications include:

Reduction: The ester can be reduced to the corresponding primary alcohol, 5-chloro-5-hexen-1-ol. This requires a reducing agent that is selective for esters over alkenes, such as lithium borohydride (B1222165) or careful use of lithium aluminum hydride at low temperatures.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction is often facilitated by heat or specific coupling agents.

Grignard Reaction: Addition of two equivalents of a Grignard reagent (R-MgX) to the ester will produce a tertiary alcohol after acidic workup.

These derivatizations allow for the introduction of new functional groups and the construction of more complex molecular architectures based on the this compound scaffold.

Catalytic Activation and Transformation Mechanisms

Catalysis plays a pivotal role in unlocking the full synthetic potential of this compound by enabling reactions that are otherwise difficult or unselective.

Enzymatic Catalysis: As mentioned, lipases are effective catalysts for the enantioselective hydrolysis or transesterification of esters, often proceeding under mild conditions in organic solvents. nih.govacs.org

Transition Metal Catalysis: While the vinylic chloride is generally unreactive to classical nucleophilic substitution, it can be activated by transition metal catalysts (e.g., Palladium, Nickel, Copper) to participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. This would allow for the formation of new carbon-carbon bonds at the C5 position.

Lewis Acid Catalysis: Lewis acids can activate the ester carbonyl group, facilitating its reaction with weak nucleophiles. This is a common strategy in acylation and related reactions.

Redox Catalysis: Radical reactions can be initiated using redox catalysts. For example, Ti(III)-catalyzed radical addition processes can functionalize electron-deficient alkenes, representing a potential pathway for modifying the unsaturated system of the molecule.

Recent studies have shown that heterometallic catalysts can be effective in the alcoholysis of polymers, yielding various ester products, which highlights the potential for advanced catalytic systems in transforming molecules like this compound. rsc.org

Metal-Catalyzed Cross-Coupling and Annulation Reactions Employing Unsaturated and Halogenated Substrates

The presence of a vinyl chloride moiety in this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Borylation:

Palladium-catalyzed Miyaura borylation is a key method for the synthesis of aryl and vinyl boronates. While specific studies on the palladium-catalyzed borylation of this compound are not extensively detailed in the provided results, the general principles of this reaction are well-established for vinyl halides. lookchem.comresearchgate.netorganic-chemistry.org The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

Recent advancements in Miyaura borylation have focused on using lipophilic bases, such as potassium 2-ethylhexanoate (B8288628), which can facilitate the reaction at milder temperatures (e.g., 35 °C) and with low palladium loading. lookchem.comresearchgate.netorganic-chemistry.org This approach has been shown to be effective for a wide range of substrates. researchgate.netorganic-chemistry.org Mechanistic studies suggest that the choice of base can be crucial, with some carboxylate anions potentially inhibiting the catalytic cycle. lookchem.comresearchgate.netorganic-chemistry.org The use of bulky carboxylates like 2-ethylhexanoate appears to minimize this inhibitory effect. researchgate.netorganic-chemistry.org

A typical reaction setup for the borylation of a vinyl chloride would involve the palladium catalyst, a suitable ligand (e.g., a biarylphosphine), the base, and the boron reagent in an appropriate solvent.

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

ComponentExample Reagent/ConditionPurpose
Substrate Vinyl ChlorideReactant containing the halide to be replaced.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of the boryl group.
Catalyst Pd(OAc)₂ or other Pd(0)/Pd(II) sourcesFacilitates the oxidative addition and reductive elimination steps.
Ligand Phosphine ligands (e.g., XPhos, SPhos)Stabilizes the palladium center and influences reactivity.
Base Potassium 2-ethylhexanoate, K₂CO₃Activates the boron reagent and neutralizes the generated acid.
Solvent Toluene, Dioxane, or Deep-Eutectic SolventsProvides the reaction medium.

This table is a generalized representation based on established methodologies for Miyaura borylation and does not represent a specific experiment with this compound.

Nickel-Catalyzed Annulation:

Nickel-catalyzed reactions offer a complementary and sometimes more reactive alternative to palladium catalysis, particularly for the activation of C-Cl bonds. Nickel catalysts are known to participate in reductive coupling and annulation reactions. For instance, nickel catalysis can be employed in the reductive coupling of unactivated alkyl bromides and aliphatic aldehydes. rsc.org

While a direct example of a nickel-catalyzed annulation with this compound is not provided, the reactivity of similar substrates in nickel-catalyzed processes suggests its potential as a partner in such transformations. These reactions often involve a nickel precatalyst, a ligand, and a reducing agent. rsc.org The formation of various products, including the desired coupled product and side products from homocoupling or elimination, can be influenced by the reaction conditions. rsc.org

Lewis Acid-Mediated Transformations, including Ene Reactions and Their Stereochemical Implications

The ester functionality in this compound can be activated by Lewis acids, facilitating various transformations.

Ene Reactions:

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). thieme-connect.de In the context of this compound, the ester group can be activated by a Lewis acid, enhancing its reactivity as an enophile.

Lewis acids like ethylaluminum dichloride and dimethylaluminum chloride are effective catalysts for ene reactions. google.com They can promote the reaction under aprotic conditions and scavenge protons that might lead to undesirable side reactions. google.com The stereochemical outcome of Lewis acid-catalyzed ene reactions can be complex and is influenced by the nature of the substrate, the enophile, and the Lewis acid itself. thieme-connect.de The formation of specific stereoisomers can often be rationalized by considering concerted transition states. thieme-connect.de

The stereochemistry of related compounds has been investigated in various contexts. For example, the stereochemical course of reactions involving similar structures, like 5-chloro-2-hydroxy-2,4-pentadienoate, has been studied, revealing the formation of specific stereoisomers. nih.gov

Organocatalytic Activation of Functional Groups (General organic synthesis)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for activating functional groups. arabjchem.org

For a molecule like this compound, organocatalysts could potentially activate the ester group or participate in reactions involving the double bond. For example, N-heterocyclic carbenes (NHCs) are a class of organocatalysts known to react with esters. arabjchem.org While no specific application of organocatalysis to this compound is detailed, the principles of organocatalysis suggest potential avenues for its functionalization. For instance, chiral secondary amines are known to catalyze Michael additions to α,β-unsaturated esters, a reaction type that could be conceptually applied to derivatives of this compound. arabjchem.org

Radical and Photochemical Reaction Pathways

The vinyl chloride and the ester group in this compound also open up possibilities for radical and photochemical reactions.

Investigation of Photo-induced Radical Pathways for Functionalization

Photochemical methods can generate radical intermediates under mild conditions, enabling unique chemical transformations. Visible-light photoredox catalysis, for example, can initiate radical reactions that might be difficult to achieve through thermal methods. uark.edu

While direct photo-induced functionalization of this compound is not explicitly described, related systems offer insights. For instance, the photo-induced isomerization of 11-cis-retinal (B22103) is a key biological process driven by light. tdx.cat In synthetic chemistry, photoexcitation of iminium ions can generate potent oxidants capable of initiating single-electron transfer (SET) processes. tdx.cat

A plausible photochemical pathway for this compound could involve the homolytic cleavage of the C-Cl bond upon irradiation to generate a vinyl radical. This reactive intermediate could then participate in various radical-mediated bond-forming reactions.

Exploration of Free Radical Initiation and Propagation Mechanisms in Polymerization

The double bond in this compound makes it a potential monomer for free-radical polymerization. This process typically involves an initiator that generates free radicals, which then add to the monomer to start a growing polymer chain.

Free radical polymerization is a well-established method for producing a wide variety of polymers. google.com The process is initiated by the decomposition of a free radical generator, such as a peroxide or an azo compound, to form free radicals. google.com These radicals then react with monomer units in a stepwise fashion to form the polymer. google.com

The polymerization of vinyl ketones, which share the vinyl functionality with this compound, has been studied. nih.gov These monomers can undergo polymerization via a radical mechanism, and the rate of polymerization and the molecular weight of the resulting polymer are influenced by the concentration of the radical initiator. nih.gov

In Depth Mechanistic Investigations and Advanced Theoretical Studies

Experimental Mechanistic Elucidation Techniques

While computational studies provide theoretical models, experimental techniques are essential for validating these models and providing tangible evidence for proposed mechanisms.

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the reaction's rate law. The form of the rate law provides direct evidence for the molecularity of the rate-determining step of the reaction. For example, if a reaction of Ethyl 5-chloro-5-hexenoate with a nucleophile (Nu) was found to have a rate law of Rate = k[this compound][Nu], it would suggest a bimolecular mechanism (like SN2).

Experimental studies on the combustion of small esters have been used to develop detailed kinetic models, calculating Arrhenius parameters to understand decomposition pathways. researchgate.net While specific kinetic data for this compound are not widely published, the methodologies used for other esters are directly applicable. researchgate.netsemanticscholar.org Such studies are crucial for distinguishing between competing mechanisms and understanding the factors that control reaction speed.

Spectroscopic methods are indispensable for identifying the structures of reactants, products, and any observable intermediates. kashanu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the stable compounds in a reaction mixture. Advanced 2D NMR techniques can help establish connectivity and stereochemistry. By taking spectra at various time points during a reaction, one can monitor the disappearance of reactant signals and the appearance of product signals, which is fundamental to kinetic analysis. researchgate.netrsc.org

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions of reaction components. rsc.org It is particularly useful for detecting short-lived, low-concentration intermediates that can be ionized and analyzed, providing direct evidence for their existence in a reaction pathway.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For reactions involving this compound, one could monitor the characteristic C=O stretching frequency of the ester group (around 1735 cm⁻¹) or changes in the C=C and C-Cl bond regions to track the progress of the reaction. rsc.org

By using these techniques in concert, chemists can piece together a detailed, evidence-based picture of the reaction mechanism.

Stereochemical Analysis of Reaction Products to Infer Mechanistic Stereocontrol

A thorough review of scientific databases and chemical literature reveals no dedicated studies on the stereochemical analysis of reaction products derived from this compound. Research on analogous compounds, such as other halogenated esters or hexenoate derivatives, provides a foundational understanding of potential reaction pathways and stereochemical control. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data.

For instance, a University of Texas at Austin examination paper mentions a related isomer, ethyl (R)-4-chloro-5-hexenoate, but provides no further context or research details. utexas.edu Additionally, a study on the synthesis of (Z)-Ethyl 5-Chloro-6-phenyl-5-hexenoate describes a palladium-catalyzed cross-coupling reaction to form the product, but this is a derivative and not the specific compound of interest. nih.gov

Without experimental results, such as those obtained from chiral chromatography (e.g., HPLC or GC) or spectroscopic methods (e.g., NMR analysis of diastereomeric derivatives), it is impossible to construct a data table or provide a detailed analysis of the stereocontrol in reactions involving this compound. Factors that would be critical to such an analysis, and which remain uninvestigated for this compound, include:

Influence of the Chlorine Atom: The electronic and steric effects of the vinyl chloride moiety on the approach of reagents to the double bond or the ester functionality.

Role of Catalysts: The ability of chiral catalysts (e.g., transition metal complexes with chiral ligands or enzymes) to induce facial selectivity in addition or substitution reactions.

Reaction Conditions: The impact of solvent, temperature, and reactant concentrations on the diastereomeric or enantiomeric excess of any potential products.

Given the absence of this fundamental research, a detailed discussion on the stereochemical analysis and mechanistic stereocontrol for this compound cannot be provided at this time. Further experimental and theoretical studies are required to elucidate the stereochemical behavior of this specific compound.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block for Complex Chemical Architectures

The presence of an electrophilic carbon center at the vinyl chloride group and a modifiable ester functionality allows ethyl 5-chloro-5-hexenoate to serve as a strategic starting point for multi-step syntheses.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Halogenated esters, which are structurally analogous to this compound, are pivotal precursors in creating key chiral intermediates. For instance, the biocatalytic reduction of related ketoesters is a well-established method for producing chiral hydroxy esters, which are valuable synthons. rsc.org

One prominent example involves the synthesis of a key intermediate for statin side-chains, where the biocatalytic reduction of ethyl 4-chloroacetoacetate using a ketoreductase (KRED) yields (S)-ethyl 4-chloro-3-hydroxybutyrate with high enantiomeric excess. researchgate.net This process highlights a general strategy where a chloro-substituted ester can be stereoselectively transformed into a chiral alcohol, a crucial functional group in many pharmaceutical building blocks. rsc.orgresearchgate.net Similarly, ethyl (S)-5-hydroxyhexanoate, a related hydroxy ester, has been identified as a key chiral intermediate in the preparation of anti-Alzheimer's drugs, synthesized via the enantioselective reduction of ethyl 5-oxohexanoate (B1238966). researchgate.netresearchgate.net These examples demonstrate the potential pathway for this compound, where reduction of the ester or modification of the vinyl chloride could lead to valuable chiral synthons for various therapeutic agents.

Precursor Compound (Related Structure)Chiral Intermediate SynthesizedEnzymatic/Chemical MethodSignificance of Intermediate
Ethyl 4-chloroacetoacetate(S)-ethyl 4-chloro-3-hydroxybutyrateKetoreductase (KRED) catalyzed reductionPrecursor for statin side-chains. rsc.orgresearchgate.net
Ethyl 5-oxohexanoateEthyl (S)-5-hydroxyhexanoateEnantioselective reduction by Pichia methanolicaKey intermediate for anti-Alzheimer's drugs. researchgate.net
2-Chloroacetophenone(S)-1-(2-chlorophenyl)ethanolKetoreductase (KRED) catalyzed reductionGeneral chiral pharmaceutical intermediate. rsc.org

The true value of chiral intermediates derived from precursors like this compound lies in their subsequent conversion into complex bioactive molecules. The intermediates are not typically the final drug product but are essential building blocks.

For example, the (S)-ethyl 4-chloro-3-hydroxybutyrate mentioned previously is further converted to ethyl 4-cyano-3-hydroxybutyrate, a critical component in the industrial synthesis of atorvastatin. rsc.org In another case, the synthesis of chiral intermediates for anti-Alzheimer's drugs, such as ethyl-5-(S)-hydroxyhexanoate, provides a foundational structure that is elaborated upon in subsequent synthetic steps to yield the final active pharmaceutical ingredient. researchgate.netcore.ac.uk The initial chloro-ester provides the basic carbon skeleton and a key stereocenter, which is then integrated into a more complex pharmacophore.

Halogenated esters and related alkyl halides are versatile reagents for the N-alkylation of heterocyclic systems, a common strategy in medicinal chemistry. For instance, various N-linked 2-acetylpyrrole (B92022) derivatives have been synthesized by reacting 2-acetylpyrrole with bromo-esters like ethyl 6-bromohexanoate. mdpi.com This reaction, proceeding via nucleophilic substitution, attaches the ester-containing alkyl chain to the nitrogen of the pyrrole (B145914) ring. mdpi.com Similarly, 5-chloroindole (B142107) can be alkylated with ethyl 7-bromoheptanoate to form ethyl 7-(5-chloro-1H-indol-1-yl)heptanoate, a precursor for more complex indole-based compounds. mdpi.com

These syntheses illustrate a general principle where the halogen atom of a halo-ester serves as a leaving group in a reaction with a nitrogen-containing heterocycle, while the ester group provides a handle for further functionalization. Given its structure, this compound could potentially be utilized in similar synthetic strategies, with the vinyl chloride moiety offering a site for nucleophilic attack or cross-coupling reactions to construct various heterocyclic architectures.

Monomer and Functionalizing Agent in Polymer Chemistry

The unsaturated and halogenated nature of this compound makes it a candidate for use as a monomer or a functionalizing agent in polymer synthesis, enabling the creation of polymers with specific properties and functionalities.

This compound contains a vinyl chloride group, a classic monomer for radical polymerization. Halogenated monomers are frequently copolymerized to impart specific properties onto the final material. google.comspecialchem.com For example, the emulsion polymerization of ethyl acrylate (B77674) with monomers like β-(chloroacetoxy) ethyl methacrylate (B99206) results in copolymers containing reactive chlorine atoms. google.com These reactive halogens can serve as sites for subsequent cross-linking or modification. google.com

The polymerization of this compound would proceed via the double bond of the vinyl chloride. In a copolymerization with other monomers, such as acrylates or styrenes, it would introduce both the chloro-functionality and a pendant ester-containing chain into the polymer backbone. This can influence the polymer's physical properties and provides sites for post-polymerization modification.

Modern polymer chemistry relies on controlled or living polymerization techniques to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.com

Living Cationic Polymerization: Vinyl ethers are classic monomers for living cationic polymerization, and the electron-rich double bond of the vinyl chloride in this compound suggests its potential suitability for this technique. acs.orgresearchgate.net Living cationic polymerization often uses a functional initiator in combination with a Lewis acid to create polymers with specific end-groups. frontiersin.org For example, initiators like 5-chloro-3,3,5-trimethyl-1-hexene have been used to create vinyl-telechelic polyisobutylenes. tandfonline.com A monomer like this compound could theoretically be polymerized cationically to create polymers with pendant ester groups, or it could be used to functionalize a polymer chain.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be used with a wide range of monomers. sigmaaldrich.comwhiterose.ac.uk The process involves a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. researchgate.netresearchgate.net While direct RAFT polymerization of a vinyl chloride monomer can be challenging, related unsaturated esters are commonly used. The ester functionality within this compound could be incorporated into polymers via RAFT, potentially by first creating a macro-RAFT agent that is then used to polymerize other monomers, or by using it as a comonomer in a RAFT polymerization process.

Polymerization TechniqueRole of Monomer StructurePotential Outcome for this compound
Radical PolymerizationThe C=C double bond of the vinyl group acts as the polymerizable unit. The chlorine atom imparts functionality.Formation of a homopolymer or copolymer with pendant chloro- and ester-functionalized side chains. google.com
Living Cationic PolymerizationThe electron-rich vinyl group is susceptible to cationic initiation.Synthesis of polymers with controlled molecular weight and architecture, featuring pendant ester groups. acs.orgresearchgate.net
RAFT PolymerizationThe unsaturated nature of the monomer allows for its incorporation into a growing polymer chain under controlled radical conditions.Creation of well-defined block copolymers or functional polymers where the chloro-ester moiety can be used for further modification. sigmaaldrich.comresearchgate.net

Post-Polymerization Functionalization of Polymeric Backbones (Inferred from alkene functionality)

The unique chemical structure of this compound, featuring a terminal vinyl chloride and an ethyl ester moiety, presents a versatile platform for the post-polymerization functionalization of various polymeric backbones. Although direct research citing the use of this specific compound is not prevalent, its reactivity can be inferred from the well-established chemistry of its constituent functional groups. This allows for the strategic modification of polymers to introduce pendant ester groups, which can either tailor the polymer's properties directly or serve as a handle for further chemical transformations.

The primary route for attaching this compound to a polymer backbone is through reactions involving its vinyl chloride group. Several powerful and well-documented chemical strategies are suitable for this purpose, including radical addition reactions, transition-metal-catalyzed cross-coupling reactions, and "click chemistry" approaches. researchgate.netresearchgate.netdergipark.org.tr The choice of method would depend on the nature of the polymer backbone and the desired degree of functionalization.

Inferred Reaction Methodologies for Grafting

The vinyl chloride functionality is key to grafting this compound onto a polymer. This can be conceptualized through several reaction pathways, each with its own set of conditions and suitable polymer substrates.

Table 1: Inferred Reaction Pathways for Grafting this compound onto Polymeric Backbones

Reaction TypeDescriptionPotential Polymer SubstratesResulting Functionalized Polymer
Radical Addition A polymer bearing radical-generating sites can initiate a radical addition across the double bond of the vinyl chloride. This is a common method for modifying polyolefins. researchgate.netrsc.orgPolymers with abstractable hydrogens (e.g., polyethylene (B3416737), polypropylene), or polymers with initiator moieties.Polymer backbone with pendant -(CH(Cl)-CH₂)-[CH₂]₃-COOEt groups.
Suzuki-Miyaura Cross-Coupling If the polymer backbone is functionalized with boronic acids or esters, a palladium-catalyzed Suzuki-Miyaura coupling can form a C-C bond with the vinyl chloride. mdpi.comorganic-chemistry.orglibretexts.orgPolystyrene-co-poly(4-vinylphenylboronic acid), or other polymers containing arylboronic esters.Polymer backbone with pendant -(CH=CH)-[CH₂]₃-COOEt groups.
"Click" Chemistry (Thiol-ene) While not a direct reaction with the vinyl chloride, a precursor polymer with thiol groups can undergo a radical-mediated thiol-ene "click" reaction with the alkene of a modified form of the compound.Thiol-functionalized polymers (e.g., from polymerization of monomers with protected thiol groups).Polymer backbone with thioether linkages to the pendant ester chain.
Hydrosilylation Polymers with Si-H bonds can undergo a platinum-catalyzed hydrosilylation reaction across the double bond. rsc.orgheraeus-precious-metals.comresearchgate.netPolysiloxanes (silicones), or other silyl-hydride containing polymers.Polymer with pendant silyl-linked ester chains.

Detailed Research Findings (Inferred)

While specific studies on this compound are not available, the broader literature on polymer modification supports the feasibility of these inferred applications. For instance, the functionalization of poly(vinyl chloride) (PVC) itself through various chemical modifications is well-documented. researchgate.netrsc.org These studies demonstrate that the chloro- groups on a polymer backbone can be targeted for substitution or elimination to create reactive sites. dergipark.org.tr In a reverse sense, the vinyl chloride of this compound can be seen as a reactive handle to attach to other polymers.

Research into radical-initiated grafting has shown that even relatively inert polymer backbones like polyethylene can be functionalized. researchgate.netnih.gov The process typically involves creating radical sites on the polymer chain, which then add to an unsaturated molecule. The presence of the electron-withdrawing ester group in this compound could influence the regioselectivity of such an addition.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful for forming carbon-carbon bonds. The reaction of vinyl halides with boronic acids is a well-established transformation. mdpi.comorganic-chemistry.orgacs.org A polymer decorated with boronic acid functionalities could, therefore, be readily coupled with this compound to introduce the ester-containing side chain.

The ester group of the now-grafted side chain also opens up possibilities for subsequent modifications. For example, hydrolysis of the ethyl ester would yield a carboxylic acid-functionalized polymer. These acidic groups could alter the polymer's solubility, adhesion, and biocompatibility, or they could be used for further reactions, such as amidation to attach biomolecules or other functional moieties.

Table 2: Potential Post-Grafting Modifications of the Ester Functionality

ReactionReagents and ConditionsResulting FunctionalityPotential Impact on Polymer Properties
Hydrolysis Acid or base catalysis (e.g., NaOH, HCl) in a suitable solvent.Carboxylic acid (-COOH)Increased hydrophilicity, potential for pH-responsiveness, sites for further conjugation.
Transesterification Alcohol (R'-OH) with an acid or base catalyst.New ester (-COOR')Tailoring of side-chain polarity and steric bulk.
Amidation Amine (R'-NH₂) with coupling agents (e.g., DCC, EDC) or via an activated ester.Amide (-CONHR')Introduction of hydrogen bonding capabilities, attachment of functional amines.
Reduction Strong reducing agents (e.g., LiAlH₄).Primary alcohol (-CH₂OH)Increased hydrophilicity, sites for subsequent esterification or etherification.

In essence, while direct evidence is pending, the chemical principles governing the reactivity of vinyl chlorides and esters strongly suggest that this compound is a promising candidate for the post-polymerization functionalization of a wide array of polymeric materials, enabling the introduction of versatile chemical handles for advanced material design.

Future Research Trajectories and Identified Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Methodologies

The presence of a stereocenter and a vinyl chloride moiety in ethyl 5-chloro-5-hexenoate suggests the possibility of creating stereoisomers with distinct biological activities or material properties. However, research specifically detailing the stereoselective and enantioselective synthesis of this compound is currently lacking. Future research should focus on:

Enzymatic Reductions: Ketoreductases (KREDs) have shown great promise in the stereoselective synthesis of related chiral alcohols from their corresponding ketoesters. tudelft.nlresearchgate.netresearchgate.netacs.org For instance, the reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate has been achieved with high enantiomeric excess using microorganisms like Pichia methanolica. researchgate.net Similar strategies could be adapted for the asymmetric reduction of a suitable precursor to this compound.

Chiral Catalysts: The use of chiral metal complexes or organocatalysts could provide another avenue for achieving high stereoselectivity. For example, the synthesis of (Z)-Ethyl 5-Chloro-6-phenyl-5-hexenoate has been reported, indicating the feasibility of controlling the geometry of the double bond. nih.gov Further development of catalysts could enable precise control over the stereochemistry at the C5 position.

A significant challenge lies in the potential for catalyst poisoning by the chlorinated substrate or product, which could limit the efficiency and recyclability of the catalytic systems.

Exploration of Novel Catalytic Systems for Sustainable and Efficient Chemical Transformations

The development of sustainable and efficient methods for synthesizing this compound is crucial for its potential large-scale application. Current synthetic routes are not well-documented in publicly available literature. Future investigations should explore:

Heterogeneous Catalysts: The use of solid acid catalysts could offer advantages in terms of catalyst separation and reuse, leading to more environmentally friendly processes. acs.org Research into the applicability of catalysts like sulfated metal oxides for the esterification or transesterification reactions to produce this compound is warranted.

Biocatalysis: Lipases are effective catalysts for ester synthesis under mild conditions. researchgate.net Exploring lipase-catalyzed reactions in green solvents or solvent-free systems could significantly improve the sustainability of the synthesis. The challenge will be to find enzymes that are active and stable in the presence of the chlorinated substrate.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes. acs.org Developing a continuous flow synthesis for this compound could be a key step towards its efficient production.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry can be a powerful tool to accelerate the development of synthetic routes and to predict the properties and reactivity of this compound. Future research should leverage:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and understand the electronic structure of the molecule. This can aid in the rational design of catalysts and reaction conditions.

Molecular Dynamics Simulations: These simulations can provide insights into enzyme-substrate interactions, which is crucial for the development of efficient biocatalytic processes. tudelft.nl

Quantitative Structure-Activity Relationship (QSAR) Models: While currently applied to predict toxicity, QSAR models can also be developed to predict the reactivity of this compound in various chemical transformations. ucr.eduljmu.ac.uk

A primary challenge is the accuracy of the computational models, which often require experimental validation. Furthermore, the computational cost of high-level calculations can be a limiting factor.

Innovations in Green Chemistry Principles for Environmentally Benign Synthesis

Adherence to the principles of green chemistry is essential for the development of any new chemical process. acs.orgresearchgate.netsphinxsai.com For this compound, this entails:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis from biomass.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net

Energy Efficiency: Developing processes that can be carried out at ambient temperature and pressure.

The main challenge will be to develop a synthesis that is both environmentally benign and economically viable.

Expansion of Interdisciplinary Applications in Material Science and Bio-Organic Chemistry

The unique combination of a vinyl chloride and an ester functional group suggests that this compound could be a valuable building block in various fields. Future research should explore its potential in:

Polymer Chemistry: The vinyl chloride moiety could participate in polymerization reactions, potentially leading to the development of novel polymers with tailored properties.

Medicinal Chemistry: Halogenated compounds often exhibit interesting biological activities. This compound could serve as a precursor for the synthesis of new drug candidates. For instance, related chiral hydroxy esters are key intermediates in the synthesis of statins and anti-Alzheimer's drugs. researchgate.netresearchgate.net

Agrochemicals: The structural features of the molecule might impart herbicidal or pesticidal properties, an area that warrants investigation. bris.ac.uk

A significant hurdle in these areas is the lack of fundamental data on the reactivity and biological properties of this compound. Systematic studies are needed to evaluate its potential in these interdisciplinary applications.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer: Provide exact molar ratios, solvent grades (e.g., anhydrous THF), and equipment specifications (e.g., reflux condenser dimensions). Include raw spectral data (e.g., NMR peak lists) in supplementary materials and specify software versions for computational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.